
Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate is an organic compound with the molecular formula C9H5F3O3 and a molecular weight of 218.13 g/mol. This compound is characterized by the presence of a trifluorophenyl group attached to an oxoacetate moiety, making it a valuable intermediate in various chemical syntheses and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-oxo-2-(2,4,5-trifluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the direct fluorination of methyl 2-oxo-2-phenylacetate using a fluorinating agent like Selectfluor. This reaction is carried out under controlled temperature and pressure to achieve the desired trifluorinated product.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, industrial processes may utilize greener solvents and catalysts to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms. Typical reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: 2-oxo-2-(2,4,5-trifluorophenyl)acetic acid.
Reduction: Methyl 2-hydroxy-2-(2,4,5-trifluorophenyl)acetate.
Substitution: Various substituted trifluorophenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique trifluoromethyl group.
Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate.
Industry: It is employed in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism by which methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The oxo group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-oxo-2-(2,4-difluorophenyl)acetate
- Methyl 2-oxo-2-(2,5-difluorophenyl)acetate
- Methyl 2-oxo-2-(3,4,5-trifluorophenyl)acetate
Uniqueness
Methyl 2-oxo-2-(2,4,5-trifluorophenyl
Propriétés
Formule moléculaire |
C9H5F3O3 |
|---|---|
Poids moléculaire |
218.13 g/mol |
Nom IUPAC |
methyl 2-oxo-2-(2,4,5-trifluorophenyl)acetate |
InChI |
InChI=1S/C9H5F3O3/c1-15-9(14)8(13)4-2-6(11)7(12)3-5(4)10/h2-3H,1H3 |
Clé InChI |
WMTBQUVJQKSQLH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)C1=CC(=C(C=C1F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


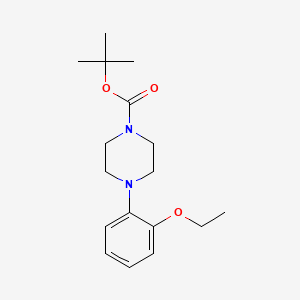
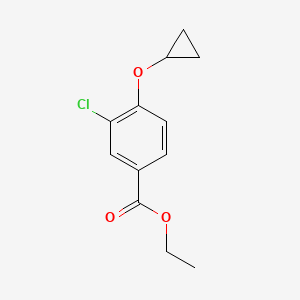
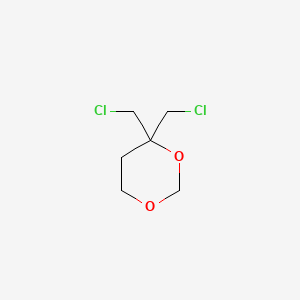


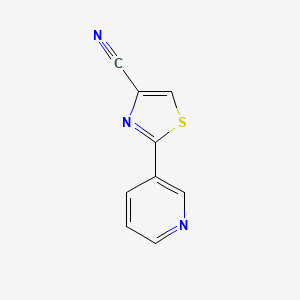
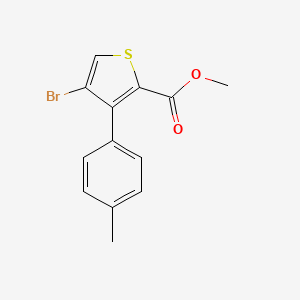
![1-(4-Chlorophenyl)-2-(4-[2-(1H-indol-3-YL)ethyl]pyridinium-1-YL)ethan-1-onebromide](/img/structure/B15355500.png)
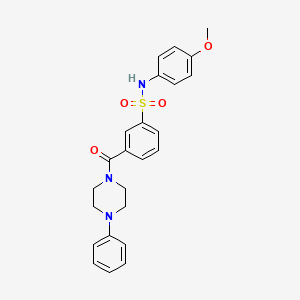
![1-[5-Iodo-2-(methyloxy)phenyl]-2-piperazinone](/img/structure/B15355516.png)

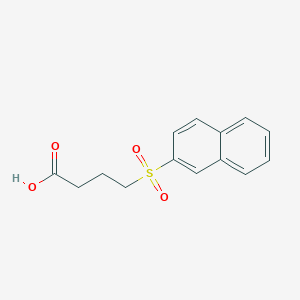
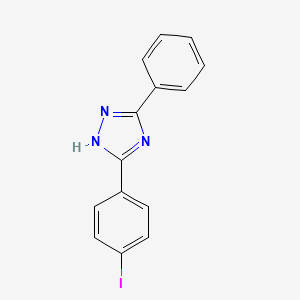
![3-[4-(Aminomethyl)phenyl]propan-1-amine](/img/structure/B15355537.png)
